4-Methylumbelliferyl alpha-L-arabinofuranoside

Vue d'ensemble

Description

Synthesis Analysis

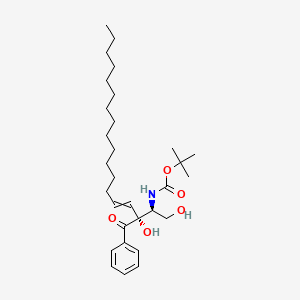

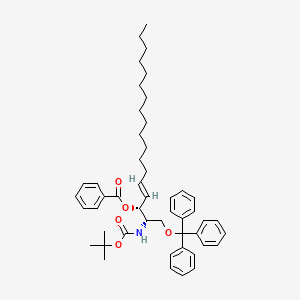

The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone. This process yields a crystalline product which, through a series of acetylation, reduction, and further acetylation steps, leads to the formation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. This compound serves as a substrate for specific enzymatic assays, illustrating the chemical versatility and utility of 4-Methylumbelliferyl derivatives in biochemical research (Chow & Weissmann, 1981).

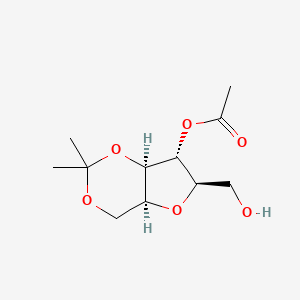

Molecular Structure Analysis

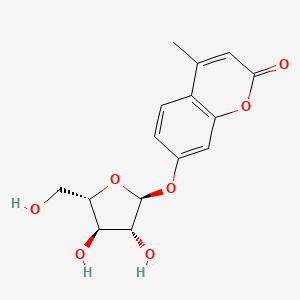

The molecular structure of 4-Methylumbelliferyl alpha-L-arabinofuranoside and its derivatives is pivotal in determining their function and reactivity. These compounds exhibit specific structural features that enable them to serve as substrates in enzymatic assays. For example, the presence of the 4-methylumbelliferone moiety is crucial for the fluorescence properties that make these compounds valuable as fluorogenic substrates in assays to measure enzymatic activity (Chow & Weissmann, 1981).

Chemical Reactions and Properties

4-Methylumbelliferyl alpha-L-arabinofuranoside participates in specific chemical reactions, primarily serving as a substrate for enzymes. Its utility in fluorometric assays is due to its ability to release 4-methylumbelliferone upon enzymatic hydrolysis, providing a sensitive measure of enzyme activity. This characteristic underlines the compound's importance in biochemical research for studying enzyme kinetics and substrate specificity (Chow & Weissmann, 1981).

Applications De Recherche Scientifique

Application 1: Characterisation of α-L-arabinofuranosidases

- Summary of Application: The study characterizes three novel α-L-arabinofuranosidases (AFases) from a compost metagenome. These enzymes are important in the synergistic interactions within cellulolytic mixtures, which has introduced a paradigm shift in the search for hydrolytic enzymes .

- Methods of Application: Three fosmids, pFos-H4, E3, and D3 were selected from the cloned metagenome of high-temperature compost, expressed in Escherichia coli, and subsequently purified to homogeneity from cell lysate .

- Results: All the AFases showed a KM range between 0.31 mM and 0.43 mM, Kcat range between 131 s−1 and 219 s−1, and the specific activity for AFase-H4, AFases-E3, and was 143, 228, and 175 U/mg, respectively .

Application 2: Bioconversion of Agricultural Biomass

- Summary of Application: Exo-α-L-arabinofuranosidases (ABFs) catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides . These enzymes are critically important in the bioconversion of agricultural biomass .

- Methods of Application: The study involves gene mining, properties of novel members, catalytic mechanisms, methodologies, and application technologies .

- Results: The research on microbial ABFs has developed quickly in recent years, with advances in the aspects of the gene mining, properties of novel members, catalytic mechanisms, methodologies, and application technologies .

Application 3: Wine Industry

- Summary of Application: α-L-arabinofuranosidases play a significant role in the wine industry. They are involved in the degradation of lignocelluloses, which is a crucial step in the wine-making process .

- Methods of Application: The enzymes are used during the fermentation process to break down complex sugars into simpler forms that can be fermented by yeast .

- Results: The use of these enzymes improves the efficiency of the fermentation process, leading to higher yields and better quality wine .

Application 4: Clarification of Fruit Juices

- Summary of Application: α-L-arabinofuranosidases are used in the clarification of fruit juices. They help in breaking down complex polysaccharides, which can cause cloudiness in the juice .

- Methods of Application: The enzymes are added to the juice after extraction and before pasteurization. They act on the polysaccharides, breaking them down into simpler sugars .

- Results: The use of these enzymes results in clearer juice with improved shelf-life and taste .

Application 5: Digestion Enhancement of Animal Feedstuffs

- Summary of Application: α-L-arabinofuranosidases are used to enhance the digestion of animal feedstuffs. They break down complex carbohydrates in the feed, making it easier for animals to digest .

- Methods of Application: The enzymes are mixed with the feed in a specific ratio. They act on the complex carbohydrates, breaking them down into simpler forms .

- Results: The use of these enzymes improves the nutritional value of the feed and enhances the growth and health of the animals .

Application 6: Natural Improver for Bread

- Summary of Application: α-L-arabinofuranosidases are used as a natural improver for bread. They help in the breakdown of complex carbohydrates in the flour, improving the texture and taste of the bread .

- Methods of Application: The enzymes are added to the flour during the dough-making process. They act on the complex carbohydrates, breaking them down into simpler forms .

- Results: The use of these enzymes results in bread with improved texture, taste, and shelf-life .

Application 7: Chlorination in Pulp and Paper Industry

- Summary of Application: α-L-arabinofuranosidases are used as an alternative to some of the existing chemical technologies such as chlorination in the pulp and paper industry .

- Methods of Application: The enzymes are used in the bleaching process to break down lignin, a complex organic polymer that binds to cellulose fibers and hardens and strengthens the plant tissues .

- Results: The use of these enzymes reduces the need for harsh chemicals in the bleaching process, resulting in a more environmentally friendly process .

Application 8: Synthesis of Oligosaccharides

- Summary of Application: α-L-arabinofuranosidases are used in the synthesis of oligosaccharides .

- Methods of Application: The enzymes are used to catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides .

- Results: The use of these enzymes allows for the production of specific oligosaccharides, which have potential applications in food, pharmaceutical, and other industries .

Application 9: Pretreatment of Lignocelluloses for Bioethanol Production

- Summary of Application: α-L-arabinofuranosidases are used in the pretreatment of lignocelluloses for bioethanol production .

- Methods of Application: The enzymes are used to break down complex carbohydrates in lignocellulosic biomass into simpler sugars that can be fermented by yeast to produce bioethanol .

- Results: The use of these enzymes improves the efficiency of the bioethanol production process, leading to higher yields and better quality bioethanol .

Safety And Hazards

The safety information for 4-Methylumbelliferyl α-L-arabinofuranoside includes hazard statements H302 and H3706. Precautionary statements include P301 + P312 + P330 - P308 + P3116.

Orientations Futures

The future directions of 4-Methylumbelliferyl α-L-arabinofuranoside are not readily available in the search results.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-SPWCGHHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265871 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl alpha-L-arabinofuranoside | |

CAS RN |

77471-44-4 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

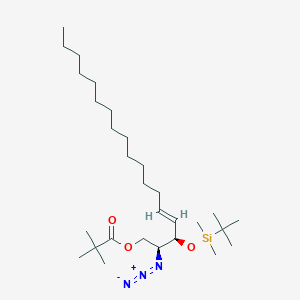

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)